molecular formula C22H27ClN4O3 B12014274 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12014274
M. Wt: 430.9 g/mol
InChI Key: JRTZGABRUWKYMI-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C22H27ClN4O3 and a molecular weight of 430.938 . This compound is known for its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a hydroxy-methoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves several steps. The general synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable dihalide to form the piperazine ring.

    Introduction of the chlorobenzyl group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base to introduce the chlorobenzyl group.

    Formation of the acetohydrazide: The chlorobenzyl-piperazine compound is then reacted with ethyl chloroacetate to form the acetohydrazide.

    Condensation with the hydroxy-methoxyphenyl group: Finally, the acetohydrazide is condensed with 4-hydroxy-3-methoxybenzaldehyde to form the final product.

Chemical Reactions Analysis

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]acetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1-(4-hydroxy-3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C22H27ClN4O3/c1-16(17-7-8-20(28)21(13-17)30-2)24-25-22(29)15-27-11-9-26(10-12-27)14-18-5-3-4-6-19(18)23/h3-8,13,28H,9-12,14-15H2,1-2H3,(H,25,29)/b24-16+

InChI Key

JRTZGABRUWKYMI-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)/C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC(=NNC(=O)CN1CCN(CC1)CC2=CC=CC=C2Cl)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.